CP-53631

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

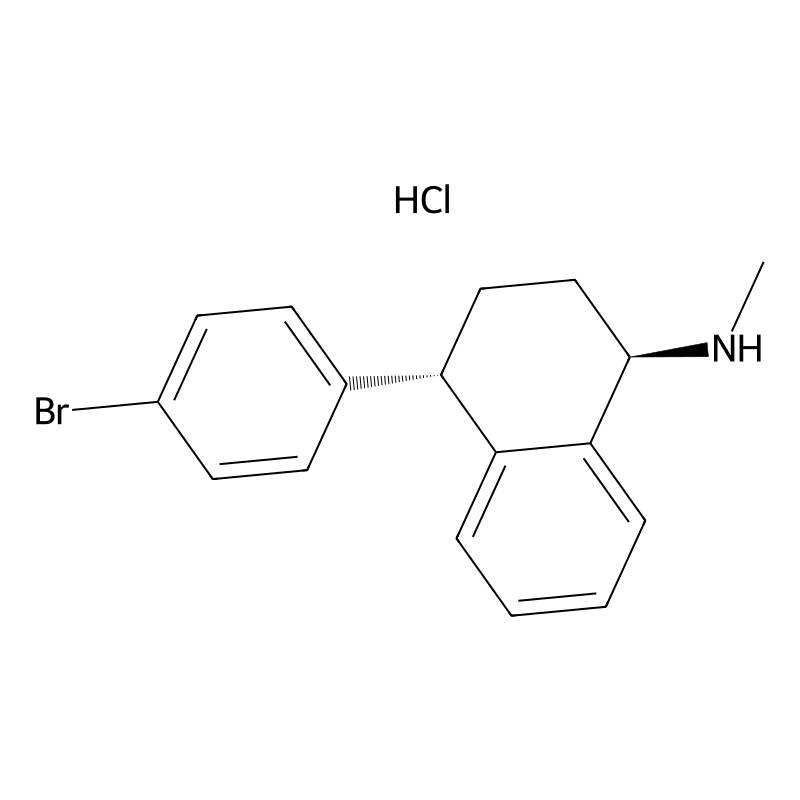

CP-53631 is a chemical compound with the CAS number 79836-56-9, characterized by the molecular formula and a molecular weight of 352.7 g/mol. It contains a bromophenyl group, which contributes to its unique chemical properties, particularly in terms of reactivity in substitution reactions. The compound is often utilized in biochemical research, particularly in proteomics studies due to its specific interactions with biological targets .

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, enhancing the compound's versatility in synthetic applications.

- Reduction Reactions: CP-53631 can undergo reduction to form amine derivatives, which may alter its biological activity.

- Oxidation Reactions: The compound may also be oxidized, potentially leading to the formation of different derivatives with varied biological properties.

The biological activity of CP-53631 has been explored mainly in the context of proteomics and medicinal chemistry. It exhibits significant interactions with specific proteins and enzymes, suggesting potential therapeutic applications. Notably, it may act as an inhibitor or modulator of certain biological pathways, making it a candidate for further drug development studies .

The synthesis of CP-53631 typically involves multi-step organic reactions that may include:

- Formation of Bromophenyl Derivatives: This step usually involves bromination reactions on phenyl rings.

- Amine Coupling Reactions: The compound can be synthesized through coupling reactions that introduce amine functionalities.

- Purification: Following synthesis, purification techniques such as crystallization or chromatography are employed to isolate CP-53631 in a pure form .

CP-53631 has several applications, particularly within scientific research:

- Proteomics Research: It is used as a biochemical tool for studying protein interactions and functions.

- Drug Development: Due to its biological activity, it serves as a potential lead compound for developing new therapeutic agents targeting specific diseases.

- Chemical Synthesis: Its unique reactivity allows it to be utilized in various synthetic pathways within organic chemistry .

Studies on CP-53631 have focused on its interactions with various biological molecules. These include:

- Protein Binding Studies: Investigations into how CP-53631 binds to target proteins provide insights into its mechanism of action and potential therapeutic effects.

- Enzyme Inhibition Assays: These assays assess the ability of CP-53631 to inhibit specific enzymes, which is crucial for understanding its role in metabolic pathways .

Several compounds share structural or functional similarities with CP-53631. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Compound A | 79836-56-8 | Similar bromophenyl group; used in proteomics |

| Compound B | 79836-57-0 | Contains a chloro substituent; different reactivity profile |

| Compound C | 79836-58-1 | Features a phenyl ring; used in drug discovery |

Uniqueness of CP-53631

CP-53631's uniqueness lies in its specific combination of a bromophenyl group and amine functionalities, which enhance its reactivity and biological interactions compared to similar compounds. This allows for distinct applications in both synthetic chemistry and biological research that may not be achievable with other compounds lacking these features .